molecular formula C21H22N2O4 B2959118 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209416-21-6

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2959118
CAS No.: 1209416-21-6
M. Wt: 366.417
InChI Key: JWZFKUYMLICANG-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a 3-methyl group and a carboxamide moiety. The carboxamide is further functionalized with a 4-(2-(cyclopropylamino)-2-oxoethyl)phenyl group, introducing rigidity via the cyclopropane ring.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-20(27-18-5-3-2-4-17(18)26-13)21(25)23-16-8-6-14(7-9-16)12-19(24)22-15-10-11-15/h2-9,13,15,20H,10-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZFKUYMLICANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure suggests various mechanisms of action and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, synthesis, and structure-activity relationships.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.417 g/mol
  • Purity : Typically 95%.

Pharmacological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Activity : Compounds with similar structural motifs have demonstrated significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Antimicrobial Effects : Research has shown that derivatives of 1,4-benzodioxane, a core component of this compound, possess antimicrobial activities against various pathogens. This suggests potential applications in treating infections .
  • Cytotoxicity : The compound's structure indicates potential cytotoxic effects against cancer cell lines. Studies on related benzodioxane derivatives have shown promising anticancer activities, particularly through apoptosis induction in cancer cells .
  • Anti-inflammatory Properties : The presence of the benzodioxane moiety is linked to anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Benzodioxane Moiety : This structural feature is essential for the anti-inflammatory and anticancer activities observed in related compounds. Variations in substituents on the benzodioxane ring can significantly affect potency and selectivity .
  • Cyclopropylamine Substitution : The presence of cyclopropylamine enhances binding affinity to specific receptors, potentially increasing efficacy in targeting pathways involved in cancer and inflammation .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Vazquez et al.Demonstrated that similar benzodioxane analogs exhibited significant anti-inflammatory activity through COX inhibition .
Clinical TrialsOngoing trials are evaluating the efficacy of benzodioxane derivatives in oncology settings, focusing on their role as growth inhibitors in ovarian carcinoma models .
Antimicrobial ScreeningRelated compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : 2,3-Dihydrobenzo[b][1,4]dioxine with a 3-methyl substituent.
  • Carboxamide Linkage: Attached to a phenyl group bearing a cyclopropylamino-oxoethyl side chain.
  • Key Functional Groups : Cyclopropane (rigid, strain-inducing), methyl-dihydrobenzodioxine (electron-rich aromatic system).
Analogues from Literature

N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () Core: Similar dihydrobenzodioxine. Substituent: 4-Ethylphenyl instead of cyclopropylamino-oxoethylphenyl.

Compound 42 ()

  • Core : 2,3-Dihydrobenzo[b][1,4]dioxine with a sec-butyl substituent.
  • Carboxamide : Linked to 3-methyl-2-oxopentanamide.
  • Impact : The sec-butyl group increases hydrophobicity, while the oxopentanamide may enhance hydrogen bonding .

SID7969543 () Core: 2,3-Dihydrobenzo[d][1,4]dioxine. Substituent: Ethyl-linked isoquinolinyloxy and carboxamide groups. Impact: The extended aromatic system (isoquinolinyl) may improve π-π stacking but reduce solubility .

Physicochemical Properties

Property Target Compound N-(4-Ethylphenyl)-dihydrobenzodioxine () Compound 42 ()
Molecular Weight ~425 g/mol (estimated) 330.4 g/mol 409.5 g/mol (C₂₂H₂₇NO₅)
Substituent Effects Cyclopropane (rigid) Ethyl (flexible) sec-Butyl (hydrophobic)
Melting Point Not reported Not reported 43–45°C (crystalline solid)
Solubility Likely moderate (cyclopropane) Higher (flexible ethyl) Low (hydrophobic sec-butyl)

Pharmacological Activity

  • Anti-Neuroinflammatory Potential (): Compounds with dihydrobenzo[b][1,4]dioxine cores (e.g., compound 7 in ) exhibit anti-neuroinflammatory activity. The target compound’s cyclopropyl group may enhance metabolic stability, prolonging efficacy compared to analogues with labile substituents (e.g., methoxyethyl in ) .
  • Receptor Binding : The rigidity of cyclopropane could improve selectivity for G-protein-coupled receptors (GPCRs) or ion channels, as seen in other dihydrobenzodioxine derivatives (e.g., SID7969543 in ) .

Metabolic and Toxicological Profiles

  • Metabolic Stability : Cyclopropane’s resistance to cytochrome P450 oxidation may reduce first-pass metabolism compared to ethyl or methoxyethyl groups () .

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